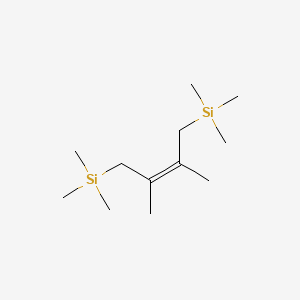
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is a chemical compound with the molecular formula C12H28Si2. It is known for its unique structure, which includes a silane backbone with two trimethylsilyl groups attached to a 2,3-dimethyl-2-butene-1,4-diyl moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- typically involves the reaction of 2,3-dimethyl-2-butene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used
Scientific Research Applications
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty materials and coatings
Mechanism of Action
The mechanism of action of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The 2,3-dimethyl-2-butene-1,4-diyl moiety provides a flexible backbone that can interact with different substrates and catalysts .
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-Diyl Bis(Bromoacetate): Similar structure but different functional groups.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups but has a benzene ring instead of a butene moiety
Uniqueness
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is unique due to its combination of a silane backbone with a 2,3-dimethyl-2-butene-1,4-diyl moiety. This structure imparts distinctive chemical properties, making it valuable in various applications .
Properties
CAS No. |
55531-95-8 |
|---|---|
Molecular Formula |
C12H28Si2 |
Molecular Weight |
228.52 g/mol |
IUPAC Name |
[(Z)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11- |
InChI Key |
NWOONZIQJRZSMV-QXMHVHEDSA-N |
Isomeric SMILES |
C/C(=C(\C)/C[Si](C)(C)C)/C[Si](C)(C)C |
Canonical SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















